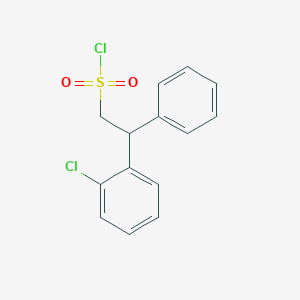

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride

説明

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride is a sulfonyl chloride derivative characterized by two aromatic substituents: a 2-chlorophenyl group and a phenyl group attached to an ethylsulfonyl chloride backbone. Sulfonyl chlorides are pivotal intermediates in organic synthesis, often employed in sulfonamide formation, polymerization, and pharmaceutical agent development .

特性

IUPAC Name |

2-(2-chlorophenyl)-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2S/c15-14-9-5-4-8-12(14)13(10-19(16,17)18)11-6-2-1-3-7-11/h1-9,13H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVNCPUXUXDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391025 | |

| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-96-9 | |

| Record name | 2-Chloro-β-phenylbenzeneethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride typically involves the reaction of 2-(2-chlorophenyl)-2-phenylethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(2-Chlorophenyl)-2-phenylethanol} + \text{SOCl}_2 \rightarrow \text{2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In industrial settings, the production of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation reactions.

科学的研究の応用

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(2-chlorophenyl)-2-phenylethylsulfonyl chloride and its analogs:

*Inferred properties based on analogs.

Key Observations:

Steric Effects : The target compound’s dual aromatic substituents (2-chlorophenyl and phenyl) introduce significant steric hindrance compared to simpler analogs like (2-methylphenyl)methanesulfonyl chloride . This may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in certain synthetic pathways.

Electronic Effects : The electron-withdrawing chlorine substituent on the phenyl ring increases the electrophilicity of the sulfonyl chloride group, facilitating reactions with nucleophiles (e.g., amines to form sulfonamides) . In contrast, methoxy or methyl groups (electron-donating) decrease electrophilicity .

Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity due to the CF₃ group, which could influence solubility and bioavailability in pharmaceutical contexts.

生物活性

Chemical Identity

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, with the CAS number 885950-96-9, is a sulfonyl chloride compound known for its diverse biological activities. It is characterized by a sulfonyl group attached to a phenylethyl structure, which contributes to its reactivity and potential therapeutic applications.

The biological activity of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride is largely attributed to its ability to interact with various biological targets. Similar compounds have been noted for their capacity to inhibit specific enzymes or receptors, potentially affecting biochemical pathways related to inflammation, cancer progression, and microbial resistance.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Some studies suggest that derivatives of sulfonyl chlorides can induce apoptosis in cancer cells.

- Enzyme Inhibition : Targeting enzymes such as carbonic anhydrase has been noted, leading to potential applications in treating conditions like glaucoma and certain cancers.

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial properties of sulfonyl chlorides, revealing that 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride exhibited notable activity against resistant strains of Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis.

- Cancer Research : Another investigation into sulfonamide derivatives indicated that 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride showed promise in inhibiting tumor growth in vitro. The study highlighted its ability to induce cell cycle arrest in human cancer cell lines.

- Inflammation Modulation : Research on inflammatory responses demonstrated that this compound could modulate cytokine production, suggesting a role in managing inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities and properties of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | Yes | Yes | Carbonic anhydrase |

| Sulfanilamide | Moderate | Yes | Carbonic anhydrase |

| Benzene sulfonamide | Yes | Moderate | Various |

Synthesis and Reactivity

The synthesis of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride typically involves the reaction of corresponding phenylethanes with chlorosulfonic acid. This method highlights the compound's reactivity profile, allowing for further derivatization that can enhance biological activity.

Pharmacokinetics

Studies on similar sulfonamide compounds suggest rapid absorption and metabolism, with half-lives ranging from 6 to 12 hours. Understanding these pharmacokinetic properties is crucial for developing therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of the corresponding thiol or sulfide precursor, followed by chlorination. For example, sulfonyl chlorides are often prepared via oxidation of thiols using hydrogen peroxide in acidic media, or via direct chlorination of sulfonic acids with reagents like PCl₅ or SOCl₂ . Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of chlorinating agents. Purity can be enhanced by fractional distillation or recrystallization from non-polar solvents.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on distinguishing the sulfonyl chloride group (¹³C NMR: ~55–60 ppm for sulfonyl carbon) and the 2-chlorophenyl aromatic protons (¹H NMR: δ 7.3–7.5 ppm, split due to ortho-chloro substitution) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 309 (C₁₄H₁₂Cl₂O₂S) and fragmentation patterns indicative of sulfonyl chloride cleavage.

- X-ray Crystallography : Resolve steric effects from the bulky phenyl and chlorophenyl groups, which may influence crystal packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive sulfonyl chloride vapors .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate to convert residual sulfonyl chloride into less hazardous sulfonates .

Q. How does this compound participate in sulfonamide formation, and what are common pitfalls?

- Methodological Answer : React with amines (e.g., primary amines) in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine). Pitfalls include hydrolysis of the sulfonyl chloride group due to moisture, leading to reduced yields. Use molecular sieves to scavenge water and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Advanced Questions

Q. How do solvolysis rates of this sulfonyl chloride vary across solvents, and what mechanistic insights can be inferred?

- Methodological Answer : Solvolysis in hydroxylic solvents (e.g., water, ethanol) follows an SN1-like mechanism, with rate constants influenced by solvent polarity and nucleophilicity. For example, in 80% aqueous ethanol, the rate may correlate with the Grunwald-Winstein Y parameter. Computational studies (DFT) can model transition states to explain steric hindrance from the phenylethyl group .

Q. How should researchers address contradictory data in synthesis yields, particularly when scaling reactions?

- Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent temperature control. Use HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates. Scale-up challenges include heat dissipation; employ flow chemistry or segmented dosing of reagents to maintain exothermic control .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electrophilicity of the sulfur center and steric effects from substituents. Compare calculated activation energies with experimental kinetic data to validate mechanistic pathways .

Q. How is this compound utilized in the synthesis of complex bioactive molecules or polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。